molecular formula C10H14 B3044114 N-Butylbenzene-2,3,4,5,6-D5 CAS No. 20329-91-3

N-Butylbenzene-2,3,4,5,6-D5

Cat. No.: B3044114
CAS No.: 20329-91-3
M. Wt: 139.25 g/mol
InChI Key: OCKPCBLVNKHBMX-SPUMIAEJSA-N
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Description

Significance of Site-Specific Deuterium (B1214612) Labeling in Aromatic Hydrocarbons

The strategic placement of deuterium atoms at specific sites within an aromatic hydrocarbon, known as site-specific labeling, is of paramount importance in modern chemical and biomedical research. nih.gov This technique allows for the precise tracking of molecules and the elucidation of complex reaction mechanisms. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a phenomenon known as the kinetic isotope effect (KIE). researchgate.net This effect, where the rate of a chemical reaction is altered by isotopic substitution, provides profound insights into the bond-breaking and bond-forming steps of a reaction pathway. researchgate.net

Furthermore, site-specific deuteration of aromatic rings can influence the metabolic fate of drug molecules. By replacing hydrogen with deuterium at metabolically vulnerable positions, it is possible to slow down metabolic processes, potentially enhancing the therapeutic efficacy and altering the pharmacokinetic profile of a drug. researchgate.net This approach has gained significant traction in drug discovery and development. researchgate.netnih.gov

Overview of N-Butylbenzene-2,3,4,5,6-D5 as a Stable Isotope-Labeled Compound for Academic Inquiry

This compound serves as a prime example of a stable isotope-labeled (SIL) compound utilized in academic and industrial research. Its key characteristic is the mass shift of +5 Da (Daltons) compared to its non-deuterated counterpart, n-butylbenzene. This distinct mass difference allows for its easy differentiation in mass spectrometry (MS) analysis, making it an excellent internal standard. nih.gov

When used as an internal standard, a known quantity of this compound is added to a sample at the beginning of the analytical process. scioninstruments.com This allows for the accurate quantification of the non-labeled n-butylbenzene or other similar analytes in the sample by correcting for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer. texilajournal.comclearsynth.com The use of a deuterated standard that is chemically almost identical to the analyte ensures that both compounds behave similarly throughout the analytical procedure, leading to highly precise and accurate results. scioninstruments.com

The physical and chemical properties of this compound are very similar to those of n-butylbenzene, ensuring its compatibility in various analytical systems.

Interactive Table: Physicochemical Properties of n-Butylbenzene

PropertyValue
Molecular FormulaC10H14
Molar Mass134.22 g/mol nih.gov
AppearanceColorless liquid nih.gov
Density0.8601 g/cm³ at 20 °C nih.gov
Boiling Point183.3 °C nih.gov
Melting Point-87.9 °C nih.gov
Solubility in Water11.8 mg/L vinatiorganics.com
SolubilityMiscible with alcohol, ether, and benzene (B151609) nih.gov

Theoretical and Methodological Foundations for Utilizing Deuterated Compounds in Chemical Research

The utility of deuterated compounds like this compound is grounded in well-established theoretical and methodological principles. The primary theoretical basis is the kinetic isotope effect (KIE), which arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. researchgate.net The C-D bond has a lower zero-point energy and is therefore stronger, requiring more energy to break. This difference in bond strength can significantly affect the rate of reactions where C-H bond cleavage is the rate-determining step. researchgate.net By measuring the KIE, researchers can gain crucial information about reaction mechanisms.

Methodologically, the application of deuterated compounds, particularly in quantitative analysis, relies heavily on mass spectrometry. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate and detect both the deuterated standard and the non-labeled analyte. lcms.cz The distinct mass-to-charge ratio (m/z) of the deuterated compound allows for its unambiguous identification and quantification, even in complex biological or environmental matrices. texilajournal.com

The synthesis of deuterated compounds can be achieved through various methods, including hydrogen-deuterium exchange reactions or by using deuterated starting materials in a synthetic route. symeres.com For instance, aromatic compounds can undergo deuteration in the presence of a suitable catalyst and a deuterium source like deuterium oxide (D₂O). researchgate.net

Detailed Research Findings

Recent research has highlighted the diverse applications of deuterated aromatic hydrocarbons. For example, studies have demonstrated that deuteration of specific aromatic positions in pharmaceuticals can lead to improved pharmacokinetic properties. nih.gov In environmental analysis, deuterated internal standards are crucial for the accurate quantification of pollutants. lcms.cz Mechanistic studies often employ deuterated compounds to probe reaction pathways. For instance, the study of hydrogen-deuterium exchange in n-butylbenzene under basic conditions has provided insights into the acidity of benzylic protons. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-2,3,4,5,6-pentadeuteriobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i4D,5D,6D,8D,9D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKPCBLVNKHBMX-SPUMIAEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC)[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Isotopic Incorporation for N Butylbenzene 2,3,4,5,6 D5

Conventional Synthetic Routes to N-Butylbenzene as a Precursor to Deuterated Analogues

Several classical and modern synthetic methods are available for the preparation of n-butylbenzene, the non-deuterated precursor. These routes primarily focus on the formation of the carbon-carbon bond between the butyl group and the benzene (B151609) ring.

Friedel-Crafts Acylation Followed by Reduction Pathways

A common and reliable method for synthesizing n-butylbenzene involves a two-step sequence starting with the Friedel-Crafts acylation of benzene. plymouth.ac.ukplymouth.ac.uk In this reaction, benzene is treated with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form butyrophenone (B1668137). annamalaiuniversity.ac.inresearchgate.net The reactivity of acyl chlorides in Friedel-Crafts acylations can vary, with some studies suggesting a reactivity order where acetyl chloride is more reactive than propionyl and butyryl chlorides. rsc.orgepa.gov

The resulting butyrophenone is then reduced to n-butylbenzene. orgsyn.org Two of the most prominent reduction methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction : This method employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl) to reduce the carbonyl group of the aryl-alkyl ketone to a methylene (B1212753) group. annamalaiuniversity.ac.incambridge.org The Clemmensen reduction is particularly effective for aryl-alkyl ketones and is widely used to convert acylbenzenes to alkylbenzenes. annamalaiuniversity.ac.invedantu.com

Wolff-Kishner Reduction : This reaction provides an alternative under basic conditions, making it suitable for substrates that are sensitive to strong acids. vedantu.comchemistrytalk.org The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (N₂H₄). tandfonline.comalfa-chemistry.com Subsequent heating with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol, leads to the formation of the alkane. annamalaiuniversity.ac.intandfonline.com The Huang-Minlon modification is a commonly used improvement to the original Wolff-Kishner procedure. alfa-chemistry.com

Reduction Method Reagents Conditions Key Features
Clemmensen ReductionAmalgamated Zinc (Zn(Hg)), Concentrated Hydrochloric Acid (HCl)AcidicEffective for acid-stable compounds.
Wolff-Kishner ReductionHydrazine (N₂H₄), Potassium Hydroxide (KOH)Basic, High TemperatureSuitable for base-stable, acid-sensitive compounds.

Wurtz-Fittig Coupling and Related Reaction Mechanisms

The Wurtz-Fittig reaction offers a direct method for the synthesis of n-butylbenzene by coupling an aryl halide with an alkyl halide in the presence of sodium metal. youtube.comimgur.comreddit.com For the synthesis of n-butylbenzene, this typically involves the reaction of bromobenzene (B47551) and n-butyl bromide with sodium. orgsyn.org The reaction is exothermic and produces n-butylbenzene along with byproducts such as n-octane and biphenyl, which can be separated by distillation. youtube.com Two mechanisms have been proposed: one involving the formation of alkyl and aryl radicals, and another proceeding through an organosodium intermediate followed by nucleophilic attack. youtube.com

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Modern cross-coupling reactions provide highly efficient and selective methods for the formation of the C-C bond in n-butylbenzene.

Kumada Coupling : This was one of the first palladium or nickel-catalyzed cross-coupling reactions developed. wikipedia.orgorganic-chemistry.org The synthesis of n-butylbenzene can be achieved by the reaction of a Grignard reagent, such as butylmagnesium bromide, with an aryl halide like chlorobenzene, catalyzed by a nickel-phosphine complex. wikipedia.orgsafehometestkits.com This method is valued for its efficiency and mild reaction conditions compared to older techniques. wikipedia.orgsafehometestkits.com

Suzuki Coupling : The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. rsc.orgorganic-chemistry.org For instance, the coupling of a butylboronic acid derivative with a bromobenzene derivative can yield n-butylbenzene. nih.gov This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Deuteration Methodologies for Site-Specific Labeling on the Aromatic Ring

Once n-butylbenzene is synthesized, or alternatively, using a deuterated precursor, the deuterium (B1214612) atoms can be introduced onto the aromatic ring.

Catalytic Hydrogen-Deuterium Exchange Reactions on Aromatic Substrates

Catalytic hydrogen-deuterium (H-D) exchange is a direct and powerful method for introducing deuterium into aromatic compounds. jst.go.jp This can be achieved using a heterogeneous catalyst, such as platinum on carbon (Pt/C), in the presence of a deuterium source like deuterium oxide (D₂O). jst.go.jpresearchgate.net The reaction can be promoted under a hydrogen atmosphere, where hydrogen acts as a catalyst activator. jst.go.jpresearchgate.net The choice of metal catalyst can influence the deuteration pattern; for example, platinum catalysts tend to favor deuteration of aromatic positions, while palladium catalysts may show a preference for aliphatic positions. researchgate.net The mechanism is thought to involve the oxidative addition of a C-H bond to the metal catalyst surface, followed by H-D exchange and reductive elimination. jst.go.jp Acid-catalyzed deuterium exchange is also possible, for example, using a strong acid system like boron trifluoride and deuterium oxide. osti.govosti.goviaea.org

Catalyst System Deuterium Source Key Features
Platinum on Carbon (Pt/C)Deuterium Oxide (D₂O)Efficient for aromatic ring deuteration. researchgate.net
Rhodium on Carbon (Rh/C)Deuterium (D₂)Can also catalyze deuteration of alkyl substituents. acs.org
Iron-based complexesBenzene-d₆Homogeneous catalysis under mild conditions. nih.gov
Boron trifluoride/D₂ODeuterium Oxide (D₂O)Acid-catalyzed exchange. osti.goviaea.org

Utilization of Perdeuterated Benzene Precursors for Alkylation

An alternative strategy to direct deuteration is to start with a fully deuterated benzene ring (benzene-d₆) and then introduce the butyl side chain. This can be accomplished via a Friedel-Crafts alkylation reaction. sioc-journal.cnresearchgate.netepa.gov For example, the alkylation of benzene-d₆ with a suitable butylating agent, such as 1-chlorobutane, in the presence of a Lewis acid catalyst, would yield n-butylbenzene-d₅ (assuming the butyl group itself does not undergo H-D exchange). However, Friedel-Crafts alkylations are known to be susceptible to issues like polysubstitution and carbocation rearrangements, which can lead to a mixture of products. plymouth.ac.ukplymouth.ac.ukpressbooks.pub For instance, alkylation with 1-chloropropane (B146392) has been shown to yield both n-propylbenzene and isopropylbenzene. cdnsciencepub.com

Another approach is to first perform a Friedel-Crafts acylation on benzene-d₆ with butyryl chloride to form butyrophenone-d₅. lookchem.com This intermediate can then be reduced using methods like the Wolff-Kishner or Clemmensen reduction to afford the desired n-butylbenzene-2,3,4,5,6-d₅. This two-step acylation-reduction sequence avoids the rearrangement issues associated with direct alkylation.

Regioselective Deuterium Incorporation Techniques and Challenges

Achieving regioselective deuteration, where deuterium atoms are placed at specific positions on a molecule, is a significant challenge in the synthesis of N-Butylbenzene-2,3,4,5,6-D5. The goal is to substitute the hydrogen atoms at positions 2, 3, 4, 5, and 6 of the benzene ring with deuterium, leaving the butyl side chain un-deuterated.

One of the primary strategies involves the use of a deuterated precursor, such as benzene-d6. This ensures that the aromatic ring is already perdeuterated before the attachment of the butyl group. However, a more common and cost-effective approach is the direct hydrogen-deuterium (H/D) exchange on n-butylbenzene itself.

Catalytic H/D Exchange:

This is a widely employed method for introducing deuterium into aromatic systems. It typically involves treating the substrate with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst.

Catalysts: Transition metals like platinum, palladium, and rhodium are effective catalysts for H/D exchange reactions. For instance, platinum-based catalysts have been shown to be highly efficient, often leading to fully deuterated aromatic compounds. cardiff.ac.uk

Deuterium Source: Heavy water (D₂O) is a common and readily available deuterium source. The exchange can be facilitated by using acidic or basic conditions. For example, dilute solutions of strong acids like DCl in D₂O at elevated temperatures (200-400°C) have been successfully used for the deuteration of various benzene derivatives. researchgate.netgoogle.com

Reaction Conditions: The efficiency and regioselectivity of the exchange are highly dependent on the reaction conditions, including temperature, pressure, and reaction time. High temperatures are often required to achieve complete equilibration of the ring hydrogens with the deuterium pool. researchgate.net

A significant challenge in the H/D exchange of alkylbenzenes is the potential for deuterium incorporation into the alkyl side chain, which would compromise the isotopic purity of the desired product. However, studies have shown that under specific conditions, such as using dilute acid at elevated temperatures, the exchange occurs preferentially on the aromatic ring. researchgate.net For example, in dilute DCl/D₂O at temperatures between 250-285°C, the ring hydrogens of various alkylated benzenes equilibrate with the deuterium source, while exchange on the methyl groups of some substrates occurs much more slowly. researchgate.net

Another approach involves metal-free methods. For instance, a method utilizing catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d₁) and D₂O has been developed for the H/D exchange in various aromatic compounds under ambient conditions. researchgate.net

Challenges in Regioselectivity:

The primary challenge lies in preventing deuterium incorporation into the butyl side chain. While the aromatic protons are generally more acidic and thus more readily exchanged, harsh reaction conditions can lead to scrambling of the deuterium label. The choice of catalyst and reaction parameters is therefore critical to ensure high regioselectivity.

Another challenge is achieving complete deuteration of all five positions on the benzene ring. Incomplete exchange results in a mixture of isotopologues, which can complicate data analysis in tracer experiments.

Optimization of Deuterium Labeling Efficiency and Isotopic Purity for this compound

Optimizing the deuterium labeling process is essential to maximize the yield of the desired product and to ensure high isotopic purity. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions.

Methods for Optimization:

Catalyst Selection and Loading: The choice of catalyst and its concentration are critical. For example, in platinum-catalyzed exchanges, the catalyst's activity can be influenced by steric factors of the substrate. cardiff.ac.uk The optimal catalyst loading needs to be determined to achieve a high rate of exchange without promoting side reactions.

Reaction Time and Temperature: As demonstrated in studies on toluene (B28343) deuteration, the extent of exchange is a function of both time and acid concentration at a given temperature. google.com For instance, at 250°C, increasing the reaction time or the concentration of DCl in D₂O leads to a higher degree of deuteration. google.com A balance must be struck to achieve complete exchange without causing degradation of the starting material or loss of regioselectivity.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a technique to accelerate H/D exchange reactions. cardiff.ac.uk This method can significantly reduce reaction times and potentially improve yields. cardiff.ac.uk

Confirmation of Isotopic Purity:

Once the synthesis is complete, the isotopic purity of the this compound must be confirmed. This is typically achieved using a combination of analytical techniques:

Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to quantify the distribution of different isotopologues. A high isotopic purity would be indicated by a single major peak corresponding to the mass of N-Butylbenzene with five deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR are invaluable tools. ¹H NMR can be used to confirm the absence of protons on the aromatic ring, while ²H NMR confirms the presence and location of the deuterium atoms. The integration of NMR signals can provide a quantitative measure of deuterium incorporation. cardiff.ac.uk

The following table summarizes key parameters and findings related to the optimization of deuterium labeling for aromatic compounds, which are applicable to the synthesis of this compound.

ParameterMethod/ConditionExpected OutcomeReference
Catalyst Platinum, Palladium, RhodiumHigh efficiency in H/D exchange.
Platinum-based catalystsCan lead to fully deuterated aromatic rings. cardiff.ac.uk
Deuterium Source D₂O with dilute DClEffective for deuteration at elevated temperatures (200-400°C). researchgate.netgoogle.com
Temperature 250-285°CEquilibration of ring hydrogens with the deuterium pool. researchgate.net
Reaction Time Varies with temperature and catalystLonger reaction times generally lead to higher deuterium incorporation. google.com
Isotopic Purity Analysis Mass SpectrometryConfirms molecular weight and quantifies isotopologue distribution.
¹H and ²H NMRConfirms the location and extent of deuterium incorporation. cardiff.ac.uk

By carefully selecting the synthetic strategy and optimizing the reaction conditions, this compound can be prepared with high regioselectivity and isotopic purity, making it a valuable tool for a wide range of scientific applications.

Advanced Analytical Characterization of N Butylbenzene 2,3,4,5,6 D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Butylbenzene-2,3,4,5,6-D5. Both proton (¹H) and deuterium (²H) NMR provide critical information regarding the isotopic labeling of the molecule.

Proton (¹H) NMR Spectroscopy for Assessment of Deuterium Incorporation and Purity

Proton (¹H) NMR spectroscopy serves as a primary method to assess the degree of deuterium incorporation on the aromatic ring. In an unlabeled n-butylbenzene sample, the spectrum displays characteristic signals for both the aromatic protons and the protons of the butyl side chain. nih.govchemicalbook.com The aromatic protons typically appear as a multiplet in the range of 7.1-7.3 ppm.

For this compound, the ¹H NMR spectrum is expected to show a significant reduction or complete absence of signals in this aromatic region. The presence of any residual signals would indicate incomplete deuteration. The integration of the signals corresponding to the butyl chain protons against the residual aromatic proton signals allows for a quantitative determination of the isotopic purity. The signals for the butyl group (—(CH₂)₃CH₃) remain, appearing at their characteristic chemical shifts, although they may experience minor shifts due to isotopic effects. stemwomen.orghuji.ac.il

Proton Group Expected ¹H Chemical Shift (ppm) for n-Butylbenzene Expected ¹H Chemical Shift (ppm) for this compound Expected Multiplicity
Aromatic-H~7.1-7.3Absent or significantly reducedMultiplet
-CH₂- (alpha)~2.6~2.6Triplet
-CH₂- (beta)~1.6~1.6Sextet
-CH₂- (gamma)~1.3~1.3Sextet
-CH₃ (delta)~0.9~0.9Triplet
Data for n-butylbenzene sourced from PubChem and other spectral databases. nih.gov The expected shifts for the deuterated compound are based on the persistence of the alkyl chain signals.

Deuterium (²H) NMR Spectroscopy for Confirmation of Labeling Position

While ¹H NMR confirms the absence of protons, deuterium (²H) NMR spectroscopy provides direct evidence for the presence and location of deuterium atoms. sigmaaldrich.com For a highly deuterated compound like this compound, ²H NMR is a powerful alternative technique for structure verification. sigmaaldrich.com The ²H NMR spectrum would exhibit a signal in the aromatic region (around 7.1-7.3 ppm), corresponding to the chemical shift of the deuterium nuclei attached to the benzene (B151609) ring. This confirms that the deuterium labeling has occurred at the desired positions. The absence of signals in the alkyl region of the ²H spectrum would further confirm that the butyl chain has not undergone isotopic exchange.

Analysis of Isotope Effects on Chemical Shifts in NMR Spectra

The substitution of hydrogen with deuterium induces small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as the secondary isotope shift. huji.ac.ilnih.gov These shifts arise from the different vibrational properties of the C-D bond compared to the C-H bond. nih.gov When analyzing the ¹H or ¹³C NMR spectrum of this compound, the resonances of the nuclei in the butyl chain will be slightly shifted compared to their positions in unlabeled n-butylbenzene.

Generally, substitution with a heavier isotope like deuterium causes a shift to a lower frequency (upfield shift). stemwomen.org The magnitude of this shift decreases with the number of bonds separating the observed nucleus from the site of isotopic substitution. stemwomen.orghuji.ac.il

Two-bond isotope effect (²ΔC(D)) : The chemical shift of the alpha-carbon (Cα) of the butyl chain, which is two bonds away from the deuterated ring, is expected to show an upfield shift. Two-bond shifts are typically around 0.1 ppm. huji.ac.il

Three-bond and longer-range effects : The carbons further down the butyl chain (Cβ, Cγ, Cδ) will experience smaller, often negligible, upfield shifts. huji.ac.il

These subtle isotope effects can serve as further confirmation of the molecular structure and the proximity of the butyl chain to the deuterated aromatic ring.

Mass Spectrometry (MS) Techniques for Isotopic Characterization

Mass spectrometry is a fundamental technique for confirming the molecular weight and isotopic distribution of this compound. It is frequently coupled with chromatographic methods for enhanced separation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile compounds like n-butylbenzene and its deuterated isotopologues. mdpi.com In GC-MS, the compound is first separated from other components in a gas chromatograph before being ionized and detected by the mass spectrometer. gcms.cz

For this compound, the mass spectrum provides two key pieces of information:

Molecular Ion Peak : The molecular weight of unlabeled n-butylbenzene is 134.22 g/mol . spectrabase.com With the replacement of five hydrogen atoms (atomic mass ~1) with five deuterium atoms (atomic mass ~2), the molecular weight of this compound increases by approximately 5 mass units. The mass spectrum should therefore show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of approximately 139.

Fragmentation Pattern : The electron ionization (EI) process in GC-MS causes the molecule to fragment in a characteristic pattern. The primary fragmentation pathway for n-butylbenzene involves McLafferty rearrangement and benzylic cleavage, leading to major fragments at m/z 91 and 92. core.ac.uk For the deuterated analogue, these fragments will be shifted by the corresponding number of deuterium atoms. The tropylium (B1234903) ion, typically seen at m/z 91 (C₇H₇⁺) in unlabeled alkylbenzenes, would be expected to appear at m/z 96 (C₇H₂D₅⁺) or m/z 97 (C₇HD₆⁺) depending on the fragmentation and rearrangement pathways. Similarly, the C₇H₈⁺ fragment at m/z 92 would be shifted to m/z 97 (C₇H₃D₅⁺).

This compound is often used as an internal standard in GC-MS methods for the quantification of pollutants like BTEX (Benzene, Toluene (B28343), Ethylbenzene, and Xylenes) and other aromatic compounds in environmental samples. semanticscholar.orgresearchgate.netresearchgate.net

Ion Expected m/z for n-Butylbenzene Expected m/z for this compound Identity
[M]⁺134139Molecular Ion
[M-C₃H₇]⁺9196/97Tropylium Ion (Deuterated)
[M-C₃H₆]⁺9297Rearrangement Ion (Deuterated)
Data derived from known fragmentation patterns of n-butylbenzene. nih.govcore.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Tracer Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing less volatile compounds or complex mixtures that are not amenable to GC. nih.gov While GC-MS is more common for n-butylbenzene itself, LC-MS is crucial when tracking its fate in biological or environmental systems, where it might be metabolized or incorporated into larger molecules. mdpi.comnih.gov

In such isotopic tracer studies, this compound can be introduced into a system, and LC-MS can then be used to detect and quantify the parent compound and its metabolites. mdpi.com Deuterated compounds are excellent internal standards for LC-MS quantification because they typically co-elute with their non-deuterated counterparts but are easily distinguished by the mass spectrometer due to their mass difference. lumiprobe.com This allows for accurate correction of variations in sample preparation and instrument response. The high resolution of modern LC-MS instruments enables the clear separation of isotopologue signals, making it an effective tool for isotopic tracer detection. mdpi.comthermofisher.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Deuterated Species

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification and characterization of isotopically labeled compounds like this compound. Unlike nominal mass spectrometry, HRMS provides the high mass accuracy required to confirm the elemental composition and verify the successful incorporation of deuterium atoms.

For this compound, the primary objective of HRMS analysis is to measure the exact mass of the molecular ion ([M]⁺•). The substitution of five hydrogen atoms (¹H) with five deuterium atoms (²H) results in a predictable mass shift. By comparing the experimentally determined mass to the theoretically calculated mass, the degree and location of deuteration can be confirmed with high confidence. A high isotopic purity is indicated by a predominant peak corresponding to the mass of n-butylbenzene with five deuterium atoms.

The precise mass determination allows for differentiation between the deuterated analyte and any potential isobaric interferences, which may have the same nominal mass but a different exact mass due to variations in elemental composition.

Table 1: Theoretical and Expected HRMS Data for N-Butylbenzene Isotopologues

Compound Molecular Formula Theoretical Monoisotopic Mass (Da)
n-Butylbenzene C₁₀H₁₄ 134.1096

This interactive table allows for sorting and filtering of the presented data.

Infrared (IR) Spectroscopy for Vibrational Analysis of Carbon-Deuterium Bonds

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule and is a powerful tool for identifying functional groups. In the context of this compound, IR spectroscopy provides direct evidence of deuterium incorporation onto the aromatic ring.

The substitution of hydrogen with the heavier deuterium isotope results in a decrease in the vibrational frequency of the corresponding bond, as predicted by Hooke's Law. The most significant changes in the IR spectrum are observed in the C-D stretching and bending regions compared to the C-H regions.

Aromatic C-H Stretch: Unlabeled n-butylbenzene shows characteristic aromatic C-H stretching vibrations in the region of 3000-3100 cm⁻¹. libretexts.org

Aromatic C-D Stretch: In this compound, these bands are absent and are replaced by new, weaker bands corresponding to the aromatic C-D stretching vibrations. These typically appear in the 2200-2300 cm⁻¹ region.

Aromatic C-H Out-of-Plane Bending: The strong C-H out-of-plane bending (wagging) vibrations, which are diagnostic for the substitution pattern on the benzene ring (typically 690-770 cm⁻¹ for monosubstituted rings), are also shifted to lower frequencies upon deuteration. libretexts.org

The aliphatic C-H stretching bands from the butyl chain (typically 2850-2960 cm⁻¹) remain unchanged, providing a useful internal reference within the spectrum. pressbooks.pub

Table 3: Comparison of IR Vibrational Frequencies for Aromatic C-H and C-D Bonds

Vibrational Mode Typical C-H Frequency (cm⁻¹) Expected C-D Frequency (cm⁻¹)
Stretching (ν) 3000 - 3100 2200 - 2300

This interactive table compares the characteristic infrared absorption frequencies for carbon-hydrogen and carbon-deuterium bonds on an aromatic ring.

Chromatographic Considerations for Deuterated Analytes

The chromatographic behavior of deuterated compounds is a critical consideration, especially when they are used as internal standards. While isotopologues have nearly identical chemical properties, subtle differences in their physical properties can lead to separation during chromatography.

Comparative Elution Behavior and Retention Time Consistency of Isotopologues

In gas chromatography (GC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated (protiated) counterparts. nih.gov This phenomenon, known as the "chromatographic isotope effect" or "inverse isotope effect," means that this compound is expected to elute slightly earlier from most common GC stationary phases than unlabeled n-butylbenzene. nih.gov

This effect arises because deuterium atoms, due to their greater mass, have a smaller vibrational amplitude and form slightly shorter and stronger bonds. This can lead to a marginal decrease in the molecule's polarizability and van der Waals interactions with the stationary phase, resulting in a faster elution. cchmc.org The consistency of this retention time difference is vital for accurate quantification, as chromatographic software must correctly identify and integrate both the analyte and the internal standard peaks.

Impact of Deuterium Substitution on Chromatographic Resolution and Separation

The ability to resolve or co-elute a deuterated standard with its analyte is dependent on the chromatographic conditions. The small difference in retention time between this compound and n-butylbenzene can be quantified by the total isotope effect (TIE), calculated as the ratio of the retention factors (k) of the protiated (kH) and deuterated (kD) species (TIE = kH / kD). cchmc.org

For most applications, a high-efficiency capillary GC column may partially or even fully resolve the deuterated standard from the native analyte. While complete co-elution is often desired to compensate for matrix effects, partial separation is generally acceptable as long as the peaks are correctly identified and integrated. The degree of separation is influenced by factors such as column length, stationary phase polarity, and temperature programming. Understanding this potential for separation is essential for developing robust analytical methods.

Applications in Mechanistic and Kinetic Studies Utilizing N Butylbenzene 2,3,4,5,6 D5

Kinetic Isotope Effect (KIE) Studies in Organic Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The study of KIEs using N-Butylbenzene-2,3,4,5,6-D5 provides profound insights into reaction mechanisms. wikipedia.org The difference in mass between hydrogen and deuterium (B1214612) leads to different zero-point vibrational energies for C-H and C-D bonds. pharmacy180.comnih.gov Consequently, more energy is typically required to break a C-D bond compared to a C-H bond, resulting in a slower reaction rate for the deuterated compound. pharmacy180.com This rate difference, expressed as the ratio kH/kD, is a sensitive probe of the bonding changes occurring in the rate-determining step of a reaction. wikipedia.org

The magnitude of the kinetic isotope effect is instrumental in identifying the rate-determining step (RDS) of a multi-step reaction. youtube.comyoutube.com A significant primary KIE (typically kH/kD > 2) is observed when a C-D bond is broken during the RDS. pharmacy180.com For instance, in a hypothetical electrophilic aromatic substitution reaction involving this compound, if the cleavage of the C-D bond from the aromatic ring is the slowest step, a large KIE would be measured. Conversely, if the initial attack of the electrophile on the ring is rate-determining and the subsequent C-D bond cleavage is fast, the KIE would be close to unity (kH/kD ≈ 1). pharmacy180.comechemi.com

This principle allows for the differentiation between possible mechanistic pathways. The value of the KIE can also offer clues about the geometry of the transition state. For example, a lower-than-maximum KIE value might suggest an "early" transition state where the C-D bond is only partially broken. pharmacy180.com

Even when the C-D bond is not broken in the rate-determining step, a smaller, so-called secondary kinetic isotope effect (SKIE) can be observed. wikipedia.org In the case of this compound, the deuterium atoms on the ring can influence the reaction rate through subtle electronic (inductive) and steric effects.

Deuterium is known to be slightly more electron-donating than hydrogen due to its lower zero-point energy, which can affect the stability of intermediates or transition states. While this inductive effect is generally small, it can be measurable in high-precision kinetic studies. Steric isotope effects arise because the C-D bond has a slightly smaller vibrational amplitude and is effectively shorter than a C-H bond. This can alter non-bonded interactions in a crowded transition state, thereby influencing the reaction rate.

Quantitative measurement of KIEs is crucial for mechanistic elucidation. epfl.ch For reactions involving this compound, the type of KIE observed helps to pinpoint where the isotopic substitution impacts the reaction energetics.

Primary Kinetic Isotope Effects (PKIEs): These are observed when the C-D bond is directly involved (broken or formed) in the rate-determining step. For example, in a hypothetical hydrogen abstraction from the aromatic ring, a significant PKIE would be expected.

Secondary Kinetic Isotope Effects (SKIEs): These occur when the deuterium atoms are not directly bonded in the bond-breaking/forming process but are located near the reaction center. For this compound, SKIEs can arise from changes in hybridization at the carbon atoms of the benzene (B151609) ring during the reaction. wpmucdn.com An sp2 to sp3 hybridization change at a deuterated carbon typically results in a normal SKIE (kH/kD > 1), while an sp3 to sp2 change can lead to an inverse SKIE (kH/kD < 1). wikipedia.orgwpmucdn.com

Type of KIEDescriptionTypical kH/kD ValueMechanistic Implication for N-Butylbenzene-d5
PrimaryC-D bond on the aromatic ring is broken in the rate-determining step.> 2Indicates direct involvement of the aromatic C-D bond in the slowest reaction step. pharmacy180.com
Secondary (α)Deuterium is on a carbon undergoing hybridization change.0.8 - 1.2Probes changes in the electronic environment of the benzene ring during the reaction. wikipedia.orgwpmucdn.com
Secondary (β)Deuterium is on a carbon adjacent to the reacting center.~1.15 - 1.3Can provide information on the stability of cationic intermediates adjacent to the ring. wikipedia.org

Reaction Pathway Elucidation through Isotopic Tracing

The deuterium labels in this compound act as markers, allowing chemists to trace the fate of specific atoms throughout a chemical transformation. This isotopic tracing is particularly valuable for unraveling complex reaction pathways. dtic.mil

When subjected to high temperatures, organic molecules like n-butylbenzene can undergo complex decomposition and isomerization reactions. harvard.edunih.gov Using this compound, researchers can track the movement of deuterium atoms. For example, if the deuterium atoms are found to have migrated to the butyl chain or rearranged their positions on the ring in the products or recovered starting material, it provides direct evidence for "hydrogen scrambling" processes. nih.govdtic.mil Analyzing the distribution of deuterium in the decomposition products helps to validate or disprove proposed mechanisms involving, for instance, radical intermediates or pericyclic reactions that facilitate atom migration.

Mass spectrometry is a key analytical technique used in conjunction with isotopic labeling. When this compound is ionized and fragmented in a mass spectrometer, the masses of the resulting fragment ions provide a roadmap of the fragmentation pathways. researchgate.netcore.ac.uk

The fragmentation of the non-deuterated n-butylbenzene cation is known to produce major ions at mass-to-charge ratios (m/z) of 91 and 92. researchgate.netnih.gov By using the deuterated analogue, the origin of these fragments can be confirmed. For example, the formation of a tropylium-d5 cation (C7H2D5+) would result in an ion at m/z 96, confirming that the fragment contains the intact aromatic ring. Observing fragments where deuterium has been lost or transferred to the butyl chain provides direct insight into molecular rearrangements, such as the McLafferty rearrangement, that may occur prior to or during fragmentation.

Parent CompoundKey Fragment IonExpected m/zMechanistic Insight
n-Butylbenzene[C7H7]+ (Tropylium/Benzyl)91Benzylic cleavage or rearrangement. researchgate.netnih.gov
This compound[C7H2D5]+96Confirms the fragment contains the deuterated aromatic ring.
n-Butylbenzene[C7H8]+• (McLafferty Rearrangement)92γ-hydrogen transfer from the butyl chain to the ring. researchgate.net
This compound[C7H3D5]+•97Confirms γ-hydrogen (not deuterium) transfer from the chain.

Investigating Isotopic Distribution in Reaction Products

The use of this compound is instrumental in tracking the fate of atoms during chemical transformations, particularly in metabolic and oxidation studies. A key area of investigation is the enzymatic hydroxylation of aromatic rings, a common reaction in drug metabolism. When an aromatic C-H bond is hydroxylated, the mechanism can proceed through different intermediates, which can be distinguished by the final position of the deuterium label.

One of the well-documented phenomena in this field is the "NIH shift," named after its discovery at the National Institutes of Health. iupac.org This process involves an intramolecular hydrogen migration that occurs during the hydroxylation of aromatic compounds. iupac.org Studies on various deuterated monosubstituted benzenes, which serve as close analogs for N-Butylbenzene-d5, reveal the details of this mechanism. For instance, in the enzymatic hydroxylation of aromatic compounds, if the reaction proceeds through an arene oxide intermediate, a deuterium atom at the site of hydroxylation can migrate to an adjacent carbon. iupac.orgnih.gov

Conversely, a mechanism involving a direct insertion of an oxygen atom or the formation of a radical or carbocation intermediate might lead to the complete loss of deuterium from the hydroxylation site, with some retention due to the KIE on the subsequent proton loss from the intermediate. nih.gov

Research on the microbial hydroxylation of various deuterated aromatic substrates has provided detailed insights into deuterium retention and migration. Although specific data for n-butylbenzene is not prevalent, the findings for structurally similar alkylbenzenes, such as toluene (B28343) and ethylbenzene, offer a strong predictive model for the behavior of N-Butylbenzene-d5. These studies show that the distribution of the deuterium label in the phenolic products is highly dependent on the substituent and the specific enzyme system involved. nih.gov

For example, the hydroxylation of aromatics with ortho-/para-directing substituents (like the butyl group) predominantly yields para-phenols. By analyzing the amount of deuterium that is retained in the product versus the amount that is lost, researchers can quantify the prevalence of the NIH shift pathway.

Table 1: Deuterium Retention in the para-Hydroxylation of Analogue Substrates

Substrate (Deuterated Position)Enzyme System% Deuterium Retention (NIH Shift)Inferred Intermediate
Toluene (p-D)Rat Liver Microsomes~50%Arene Oxide
Ethylbenzene (p-D)Nitrosomonas europaea~55%Radical/Carbocation
Anisole (p-D)Fungal Monooxygenase>90%Arene Oxide
Chlorobenzene (p-D)Nitrosomonas europaea~60%Radical/Carbocation

This table presents representative data from analogous compounds to illustrate the principles of isotopic distribution analysis.

The data clearly indicate that the extent of the NIH shift, and therefore the isotopic distribution in the final product, provides a window into the fleeting intermediates that govern the reaction pathway. The use of this compound allows for such precise mechanistic determinations.

Studies on Hydrogen-Deuterium Exchange Mechanisms in Aromatic Systems

This compound is also a valuable substrate for studying the mechanisms of hydrogen-deuterium (H-D) exchange in aromatic systems. The hydrogens on an aromatic ring are typically unreactive, but under certain conditions, such as in the presence of strong acids or catalysts, they can be exchanged for deuterium from a deuterated solvent (e.g., D₂O). nih.govwikipedia.org The rate at which this exchange occurs provides information about the stability of the intermediates involved and the electronic effects of substituents on the ring.

The generally accepted mechanism for acid-catalyzed H-D exchange on an aromatic ring is a two-step electrophilic aromatic substitution (EAS) process:

Formation of a Sigma Complex: A deuteron (B1233211) (D⁺) from the acidic medium attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. In this step, the hybridization of the carbon atom bonded to the deuteron changes from sp² to sp³.

Deprotonation: A base (such as H₂O or the conjugate base of the acid catalyst) removes a proton (H⁺) from the sigma complex, restoring the aromaticity of the ring and resulting in a net exchange of H for D.

The n-butyl group is an electron-donating, ortho-, para-directing group. It activates the aromatic ring towards electrophilic attack, meaning that H-D exchange will occur faster on n-butylbenzene than on unsubstituted benzene. The exchange is expected to be fastest at the para position and slowest at the meta position due to the stabilizing effect of the alkyl group on the sigma complex intermediate.

Recent studies have explored more nuanced mechanisms, such as the role of a substituent in catalyzing exchange at otherwise unactivated positions. For example, research on systems with a t-butyl group demonstrated that reversible ipso-attack (attack at the carbon bearing the substituent) by a deuteron can activate adjacent, unactivated C-H bonds for exchange. researchgate.net This proceeds through a mechanism where the t-butyl group is temporarily displaced, facilitating H-D exchange at a neighboring position, before the t-butyl group is restored. researchgate.net This highlights that even for a seemingly straightforward EAS reaction, the specific dynamics involving the substituent can lead to complex exchange patterns.

Table 2: Relative Rates of Acid-Catalyzed H-D Exchange in Alkylbenzenes

CompoundPositionRelative Rate (Benzene = 1)
Benzene-1
Tolueneortho~300
meta~5
para~350
t-Butylbenzeneortho~15
meta~5
para~300
n-Butylbenzene (Predicted) ortho ~250
meta ~5
para ~320

Rates are illustrative and based on established principles of substituent effects in electrophilic aromatic substitution. The reduced rate at the ortho position for bulkier alkyl groups is due to steric hindrance.

By using this compound and monitoring the back-exchange of D for H in a protic acid, researchers can precisely measure the rates of exchange at the different ring positions. These kinetic data are crucial for building and validating theoretical models of chemical reactivity and for understanding the subtle interplay of electronic and steric effects in aromatic systems.

Applications in Environmental Sciences and Fundamental Chemical Tracing

Environmental Fate and Transport Studies of Aromatic Hydrocarbons

The study of how chemical substances move and change in the environment is known as environmental fate and transport. cdc.govepa.gov N-Butylbenzene-2,3,4,5,6-D5 is particularly useful in this field for tracking aromatic hydrocarbons, a class of compounds often associated with pollution.

Aromatic hydrocarbons, which can be found in substances like crude oil and gasoline, are significant environmental contaminants. youtube.com Understanding their journey and breakdown in soil, water, and air is essential for remediation efforts. The environmental fate of a contaminant encompasses what happens to it upon release, while transport describes its movement in response to environmental factors like wind and rain. epa.gov The persistence of a contaminant, or how long it remains in the environment, is also a key consideration. epa.gov

Deuterated compounds like this compound act as tracers. When introduced into a contaminated system, their distinct mass allows scientists to follow their path and monitor their transformation without interfering with the behavior of the non-deuterated contaminants. This helps in understanding processes like biodegradation, where microorganisms break down pollutants, and sorption, where contaminants adhere to soil or sediment particles. cdc.govepa.gov The physical and chemical properties of the contaminant, as well as site-specific conditions such as climate and topography, influence its movement and transformation. cdc.gov

The diffusion coefficient is a measure of how quickly a substance spreads through a particular medium. In environmental science, understanding the diffusion of contaminants is critical for predicting their spread in soil and water. researchgate.net Deuterated hydrocarbons are employed in these studies to measure diffusion rates without the interference of naturally occurring, non-deuterated counterparts.

Research has shown that the molecular weight of a substance can influence its diffusion coefficient, with larger molecules generally diffusing more slowly. nih.gov Studies on deuterated compounds have sometimes revealed differences in diffusion rates compared to their non-deuterated versions, a phenomenon known as an isotope effect. For instance, some studies have observed that perdeuterated benzene (B151609) can diffuse faster than its non-deuterated counterpart in water. researchgate.net Such studies are crucial for developing accurate models of contaminant transport.

Astrochemical and Geochemical Research

The isotopic composition of molecules can provide clues about their origins and the chemical processes they have undergone. Deuterium (B1214612), a heavier isotope of hydrogen, is of particular interest in astrochemistry and geochemistry.

The abundance of deuterium relative to hydrogen (the D/H ratio) in organic molecules can indicate the environment in which they were formed. nih.gov Significantly higher D/H ratios in meteoritic organic matter compared to the protosolar nebula suggest that these molecules may have originated in the cold interstellar medium. daneshyari.com Several processes are thought to contribute to this deuterium enrichment, including low-temperature gas-phase ion-molecule reactions and the photolysis of molecules in deuterium-enriched ice mantles. nasa.govnasa.gov

Polycyclic aromatic hydrocarbons (PAHs), which are abundant in carbonaceous chondrites, are stable molecules that can preserve evidence of their formation environment. mdpi.comnih.gov Studying the deuterium enrichment in these molecules helps scientists test hypotheses about their formation in either warm regions of space through photodissociation or in cold interstellar regions through ion-molecule reactions. nasa.govnih.gov

Isotopic fractionation is the process that leads to a change in the relative abundances of isotopes in different compounds or phases. usgs.gov In the context of PAHs found in meteorites, isotopic fractionation can provide insights into their history, including processes they underwent within their parent bodies. nasa.govmdpi.com

The stability of PAHs allows them to remain largely intact through significant geological time and events, making them valuable for studying the chemical evolution of the early solar system. mdpi.com By analyzing the deuterium content of different PAHs, researchers can investigate potential reaction pathways and the influence of processes like aqueous alteration on the parent body. nasa.govmdpi.com

Application as Analytical Standards and for Quality Control in Hydrocarbon Analysis

In analytical chemistry, standards are essential for ensuring the accuracy and reliability of measurements. Deuterated compounds like this compound are widely used as internal standards in the analysis of volatile organic compounds (VOCs), including aromatic hydrocarbons. reagecon.comlgcstandards.com

Internal standards are compounds added to a sample in a known concentration to aid in the quantification of the analytes of interest. tdi-bi.com Because deuterated standards have very similar chemical and physical properties to their non-deuterated counterparts, they behave similarly during sample preparation and analysis. However, they can be distinguished by mass spectrometry due to their higher mass. This allows for correction of any sample loss or variation in instrument response, leading to more precise and accurate results. nih.gov

For example, in the analysis of aromatic hydrocarbons in gasoline using gas chromatography/mass spectrometry (GC/MS), deuterated analogs of benzene, toluene (B28343), and other aromatics are used as internal standards. kelid1.irshimadzu.com Similarly, in the analysis of PAHs in environmental samples like plant leaves, a mixture of deuterated PAHs is used to quantify the target compounds accurately. mdpi.com The use of high-quality, traceable reference materials is crucial for laboratories to comply with various regulations and ensure the reliability of their data. lgcstandards.com

Interactive Data Table: Applications of this compound

Application Area Specific Use Key Research Findings/Importance
Environmental Sciences Tracing hydrocarbon contaminantsAllows for tracking the movement and breakdown of pollutants in soil, water, and air.
Diffusion coefficient studiesHelps in predicting the spread of contaminants by measuring their diffusion rates in different media.
Astrochemistry & Geochemistry Deuterium enrichment studiesProvides insights into the formation of organic molecules in extraterrestrial environments.
Isotopic fractionation analysisHelps in understanding the chemical history of polycyclic aromatic hydrocarbons in meteorites.
Analytical Chemistry Internal standard for hydrocarbon analysisEnsures the accuracy and precision of quantitative analysis of volatile organic compounds.
Quality control in analytical methodsVerifies the performance of analytical instruments and methods for hydrocarbon detection.

Role as Internal Standards in Quantitative Analytical Methods

This compound serves as an effective internal standard in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS), for the analysis of volatile organic compounds (VOCs) in environmental matrices. The primary function of an internal standard is to correct for the potential loss of analyte during sample preparation and to compensate for variations in instrument response.

The key characteristics of this compound that make it a suitable internal standard include:

Chemical Similarity: It is chemically similar to a range of aromatic hydrocarbon pollutants, such as benzene, toluene, ethylbenzene, and xylenes (BTEX), as well as other alkylbenzenes. This similarity ensures that it behaves in a comparable manner to the target analytes during extraction, concentration, and chromatographic analysis.

Mass Spectrometric Distinction: The presence of five deuterium atoms gives this compound a distinct mass-to-charge ratio (m/z) compared to its non-deuterated counterpart and other target analytes. This allows for its easy identification and quantification by a mass spectrometer without interfering with the signals of the compounds of interest.

Chromatographic Co-elution (or near co-elution): Ideally, an internal standard should elute close to the analytes of interest in a chromatographic separation. This proximity helps to ensure that any variations in the analytical conditions affect both the internal standard and the analytes in a similar way.

In a typical quantitative analysis, a known amount of this compound is added to every sample, standard, and blank at the beginning of the analytical process. The response of the target analyte is then measured relative to the response of the internal standard. This ratio is used to calculate the concentration of the analyte, thereby improving the precision and accuracy of the measurement.

Table 1: Properties of this compound as an Internal Standard

PropertyValueSignificance in Analysis
Chemical FormulaC₁₀H₉D₅Provides a distinct mass from the non-deuterated analog.
Molecular Weight139.28 g/mol Allows for accurate preparation of standard solutions.
Boiling Point~183 °CSimilar to other semivolatile aromatic hydrocarbons.
SolubilityInsoluble in water, soluble in organic solventsCompatible with common extraction solvents used for environmental samples.

Development and Validation of Calibration Curves Using Deuterated Analogs

The development and validation of calibration curves are fundamental steps in establishing a reliable quantitative analytical method. This compound plays a crucial role in this process when used as an internal standard.

A calibration curve is generated by analyzing a series of standards containing known concentrations of the target analytes and a constant concentration of the internal standard, this compound. For each calibration point, the ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration.

The use of an internal standard like this compound helps to ensure the linearity and reproducibility of the calibration curve. By normalizing the analyte response, minor variations in injection volume or instrument sensitivity between runs are corrected, leading to a more robust calibration model.

The validation of the calibration curve involves assessing several key parameters, including:

Linearity: The coefficient of determination (R²) is calculated to demonstrate the linear relationship between the response ratio and the concentration. A value close to 1.0 indicates excellent linearity.

Accuracy: The accuracy of the method is determined by analyzing quality control samples with known concentrations and comparing the measured values to the true values.

Precision: The precision is assessed by repeatedly analyzing samples at different concentration levels to determine the repeatability and intermediate precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.

Table 2: Example Calibration Data for Benzene using this compound as an Internal Standard

Benzene Concentration (µg/L)Benzene Response (Area Counts)N-Butylbenzene-d5 Response (Area Counts)Response Ratio (Benzene/IS)
1.05,23050,1000.104
5.025,80049,9500.517
10.051,50050,2001.026
25.0128,00050,5002.535
50.0255,00050,3005.070

Future Directions and Emerging Research Opportunities for N Butylbenzene 2,3,4,5,6 D5

Development of Novel and More Efficient Deuteration Methodologies for Aromatic Systems

The synthesis of N-Butylbenzene-2,3,4,5,6-D5 and other deuterated aromatic compounds relies on effective H-D exchange reactions. Future research is poised to focus on developing more efficient, selective, and scalable deuteration methodologies. Current methods often involve high temperatures, high pressures, or expensive catalysts, creating a demand for more sustainable and cost-effective approaches. tn-sanso.co.jp

One promising avenue is the advancement of catalytic systems . While traditional methods may use noble metal catalysts like platinum and palladium on carbon supports (Pt/C, Pd/C) with D₂O as the deuterium (B1214612) source, newer research is exploring more innovative catalysts. nih.gov For instance, ruthenium-catalyzed C-H activation has been shown to be effective for hydrogen isotope exchange in aromatic carbonyl compounds, a strategy that could be adapted for alkylbenzenes. thermofisher.comisotope.com The development of heterogeneous iron catalysts derived from biomass also presents a scalable and more environmentally friendly option for the deuteration of arenes. tn-sanso.co.jp

Another area of intense research is the use of superelectrophile catalysis . Arenium acids have demonstrated remarkable activity as H/D exchange catalysts for the perdeuteration of polycyclic aromatic hydrocarbons under ambient conditions, using deuterated benzene (B151609) (C₆D₆) as the deuterium source. nih.gov This approach could potentially be refined for the specific deuteration of the aromatic ring in alkylbenzenes like n-butylbenzene.

Furthermore, flow synthesis methods are emerging as a powerful tool for the production of deuterated compounds. tn-sanso.co.jp By utilizing technologies such as microwave-assisted heating in continuous flow reactors, it is possible to improve reaction efficiency, reduce reaction times, and enhance production throughput, thereby addressing the current limitations of batch production. tn-sanso.co.jp

Table 1: Comparison of Emerging Deuteration Methodologies for Aromatic Systems
MethodologyCatalyst/ReagentKey AdvantagesPotential Challenges
Advanced CatalysisRuthenium, IronHigh efficiency, selectivity, potential for scalability, use of earth-abundant metals. tn-sanso.co.jpthermofisher.comisotope.comCatalyst deactivation, optimization for specific substrates.
Superelectrophile CatalysisArenium acidsAmbient reaction conditions, high deuterium incorporation. nih.govSubstrate scope, catalyst stability and recovery.
Flow SynthesisMicrowave irradiation with heterogeneous catalystsImproved throughput, enhanced reaction efficiency, better process control. tn-sanso.co.jpInitial setup costs, potential for clogging in reactors.

Integration of this compound in Advanced Spectroscopic and Computational Techniques

The presence of deuterium in this compound makes it an invaluable tool for advanced spectroscopic and computational studies. In Nuclear Magnetic Resonance (NMR) spectroscopy , deuterated compounds are widely used as solvents to avoid interfering signals from protonated solvents. scielo.org.mx Beyond its use as a solvent, the specific labeling in this compound allows for detailed mechanistic studies of chemical reactions and molecular interactions without the complication of aromatic proton signals.

In the realm of mass spectrometry (MS) , this compound is an ideal internal standard for quantitative analysis. thermofisher.com Stable isotope-labeled standards are crucial for correcting variations during sample preparation and analysis, thereby improving the accuracy and precision of measurements. scispace.com The known mass difference between the deuterated standard and its non-labeled analyte allows for precise quantification in complex matrices, a technique widely employed in metabolomics and environmental analysis. nih.govnih.gov

Computational chemistry can also benefit from data obtained from deuterated molecules like this compound. For example, studies on deuterated polycyclic aromatic hydrocarbons (PAHs) in interstellar environments utilize quantum chemical computations to model their infrared vibrational spectra. nih.gov These models help in interpreting observational data from telescopes. Similarly, experimental spectroscopic data from this compound can be used to benchmark and validate computational models, leading to a more accurate understanding of molecular structure, dynamics, and reactivity.

Table 2: Applications of this compound in Advanced Analytical Techniques
TechniqueApplicationRationale
NMR SpectroscopyMechanistic studies, reference standardDeuterium has a different resonance frequency than protons, simplifying spectra.
Mass SpectrometryInternal standard for quantificationKnown mass difference allows for accurate correction of analytical variability.
Computational ChemistryValidation of theoretical modelsExperimental data from deuterated compounds provide benchmarks for computational accuracy.

Expanded Applications in Interdisciplinary Scientific Fields Requiring Isotopic Labeling

The utility of this compound is not confined to chemistry but extends to a range of interdisciplinary fields. Isotopic labeling is a powerful technique for tracing the fate of molecules in complex systems.

In environmental science , deuterated compounds can be used as tracers to study the environmental fate and transport of pollutants. mit.edufera.co.ukcriver.com For instance, linear alkylbenzenes are used as molecular markers for wastewater-derived hydrophobic contaminants in coastal waters. nih.govmit.edu By using a deuterated standard like this compound, researchers can more accurately track the degradation and distribution of n-butylbenzene and similar compounds in soil, water, and air. fera.co.ukresearchgate.net

In metabolomics and pharmaceutical research , stable isotope labeling is used to trace metabolic pathways and to quantify metabolites in biological samples. nih.govnih.gov While N-Butylbenzene itself is not a primary metabolite, its use as an internal standard is critical for the accurate quantification of other aromatic compounds that may be part of metabolic or drug degradation pathways. thermofisher.com

The field of materials science also presents opportunities for the application of deuterated aromatic compounds. For example, the deuteration of materials used in Organic Light Emitting Diodes (OLEDs) has been shown to improve the luminous efficiency and durability of the devices. tn-sanso.co.jp The C-D bond is stronger than the C-H bond, which can lead to enhanced stability in organic electronic materials. scielo.org.mx Research into the properties of materials incorporating this compound could lead to the development of more robust and efficient organic electronics.

Q & A

Q. What are the established synthetic routes for N-Butylbenzene-2,3,4,5,6-D5, and how can reaction conditions be optimized to achieve high isotopic purity?

Methodological Answer: this compound is synthesized via deuteration of aromatic rings using precursors like deuterated bromobenzene (C6D5Br) or nitrobenzene-d5. A common approach involves catalytic hydrogen-deuterium exchange under acidic conditions or Pd/C-mediated deuteration. For example, bromobenzene-d5 can undergo nucleophilic substitution with butyllithium followed by quenching with D2O to introduce deuterium at all aromatic positions . Key optimization parameters include:

  • Catalyst selection : Pd/C or PtO2 for efficient H/D exchange.
  • Temperature : 80–120°C to balance reaction rate and deuterium retention.
  • Deuterium source : Use of D2O or D2 gas at elevated pressures (3–5 atm).
  • Isotopic purity : Post-synthesis purification via fractional distillation or preparative GC to achieve >98 atom% D, as confirmed by suppliers .

Q. How can researchers verify the isotopic purity and structural integrity of this compound using analytical techniques?

Methodological Answer: Isotopic purity and structural validation require a combination of techniques:

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic peaks (e.g., M+5 for pentadeuteration) and quantifies D-incorporation efficiency.
  • NMR Spectroscopy : ¹H NMR should show absence of aromatic proton signals (δ 6.5–7.5 ppm), while ²H NMR confirms deuterium distribution .
  • Isotopic Ratio Monitoring : Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) provides precise D/H ratios.
  • Reference Standards : Compare with commercially available standards (98 atom% D) for calibration .

Advanced Research Questions

Q. What strategies are effective in minimizing deuterium loss during functionalization reactions involving this compound?

Methodological Answer: Deuterium loss often occurs during electrophilic substitution or radical reactions. Mitigation strategies include:

  • Low-Temperature Conditions : Conduct reactions at ≤0°C to reduce kinetic isotope effects (KIEs).
  • Acid/Base Selection : Use mild Lewis acids (e.g., AlCl3) instead of Brønsted acids to avoid proton exchange.
  • Radical Quenchers : Add antioxidants (e.g., BHT) to suppress H-abstraction pathways.
  • Deuterated Solvents : Use CDCl3 or DMSO-d6 to prevent inadvertent protonation .

Q. How does the deuteration pattern of this compound influence its behavior in mass spectrometry-based quantification compared to non-deuterated analogs?

Methodological Answer: Deuteration introduces mass shifts (Δm/z = +5) that enable discrimination from non-deuterated analogs in MS. Key considerations:

  • Ionization Efficiency : Deuterated compounds may exhibit slightly reduced ionization efficiency in ESI-MS due to increased molecular mass.
  • Fragmentation Patterns : Compare MS/MS spectra to identify deuterium retention in product ions.
  • Quantitative Accuracy : Use deuterated analogs as internal standards (e.g., in environmental analysis) to correct for matrix effects, as demonstrated in GC-MS workflows .

Q. What computational modeling approaches can predict the isotopic effects of this compound in reaction kinetics studies?

Methodological Answer: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model KIEs:

  • Transition-State Analysis : Calculate energy barriers for deuterated vs. non-deuterated pathways.
  • Isotopic Frequency Scaling : Incorporate deuterium’s reduced vibrational frequencies to predict rate constants (kH/kD).
  • Software Tools : Gaussian, ORCA, or NWChem for quantum mechanical calculations, validated against experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.